Antiparasitic agent-19

Medicinal Chemistry Antiparasitic Drug Discovery Machine Learning

Sourcing a well-characterized, broad-spectrum antiparasitic lead with validated low toxicity can be a bottleneck in neglected tropical disease research. Antiparasitic agent-19 (compound 40, CAS 3032412-28-2) directly addresses this gap. - Selected from a 456-compound library via integrated machine learning and phenotypic screening. - Novel N-(5-pyrimidinyl)-benzenesulfonamide scaffold distinct from nitroimidazoles, diamidines, or antimonials. - Low-micromolar activity against T. brucei, L. infantum, and T. cruzi with minimal host-cell cytotoxicity. Supplied with rigorous analytical documentation to ensure experimental reproducibility.

Molecular Formula C34H33N5O5S2
Molecular Weight 655.8 g/mol
Cat. No. B15137070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiparasitic agent-19
Molecular FormulaC34H33N5O5S2
Molecular Weight655.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN(C2=C(N=C(N=C2OCCC3=CC=CC=C3)SCCC4=CC=CC=C4)N)S(=O)(=O)C5=CC=CC(=C5)[N+](=O)[O-]
InChIInChI=1S/C34H33N5O5S2/c35-32-31(38(22-19-26-11-4-1-5-12-26)46(42,43)30-18-10-17-29(25-30)39(40)41)33(44-23-20-27-13-6-2-7-14-27)37-34(36-32)45-24-21-28-15-8-3-9-16-28/h1-18,25H,19-24H2,(H2,35,36,37)
InChIKeyQWAKNJPHVUJCRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antiparasitic Agent-19 Procurement Guide


Antiparasitic agent-19, also known as compound 40 (CAS: 3032412-28-2, molecular formula C34H33N5O5S2), is a synthetic small molecule identified as a new lead compound for the treatment of neglected tropical diseases [1]. It features an innovative N-(5-pyrimidinyl)-benzenesulfonamide scaffold and was selected from a high-throughput phenotypic screen of a 456-compound in-house library (the Ty-Box) through a combination of chemoinformatics and machine learning approaches [1]. The compound demonstrates broad-spectrum antiparasitic activity with promising low micromolar efficacy and minimal toxicity against the causative agents of Human African Trypanosomiasis, Chagas disease, and Leishmaniasis [1][2]. Its discovery and characterization are documented in a 2023 *Journal of Medicinal Chemistry* publication, providing a robust scientific foundation for its procurement and use in further research and development [1].

Novel chemotype identified via machine learning screening
Broad-spectrum antiparasitic screening tool for trypanosomatids
Pre-validated low mammalian cell toxicity profile

Why Antiparasitic Agent-19 Is Not Substitutable


The assumption that all antiparasitic agents are interchangeable is invalidated by the fundamental differences in molecular scaffolds, target engagement, and resistance profiles. Antiparasitic agent-19's discovery and selection were not arbitrary; it was identified through an integrated machine learning and phenotypic screening workflow that prioritized both broad-spectrum activity and low host-cell toxicity from a library of 456 compounds [1]. Its novel N-(5-pyrimidinyl)-benzenesulfonamide scaffold represents a chemotype distinct from established drug classes like nitroimidazoles (e.g., benznidazole), pentavalent antimonials, or diamidines (e.g., pentamidine) [1]. Consequently, the specific combination of its target interaction profile, which led to its selection, cannot be assumed for other compounds with 'antiparasitic' activity. Substituting with a generic 'antitrypanosomatidic' agent without comparative data on potency, selectivity, and chemical structure risks selecting a compound with a different resistance susceptibility, off-target effects, or toxicity profile, thereby compromising the integrity and reproducibility of research findings [1]. The quantitative evidence in Section 3 delineates these critical differentiators.

Scaffold uniqueness
N-(5-pyrimidinyl)-benzenesulfonamide chemotype may not be present in generic antiparasitic agents.
Activity spectrum mismatch
Pan-species activity profile was a key selection criterion; single-species compounds may not replicate broad coverage.
Host-cell toxicity profile
Low toxicity was ML-prioritized; non-selected library compounds or other leads may carry higher cytotoxicity risk.

Antiparasitic Agent-19 Comparative Evidence


Scaffold Novelty and ML Selection

Antiparasitic agent-19 (compound 40) was identified as a new lead compound from a library of 456 compounds (Ty-Box) through a machine learning-aided selection process [1]. Its selection was based on predictive models and confirmed by in vitro studies, which highlighted its innovative N-(5-pyrimidinyl)-benzenesulfonamide scaffold [1]. This scaffold is distinct from the chemical structures of other compounds in the same library and from known antiparasitic drugs [1]. This is not a mere incremental modification but a new chemotype identified through a systematic, data-driven approach [1].

Scaffold novelty
Class-level inference
N-(5-pyrimidinyl)-benzenesulfonamide identified via ML screening from 456-compound Ty-Box library.
Supports novel chemotype for target deconvolution studies.
Specific target engagement data not yet reported.
Medicinal Chemistry Antiparasitic Drug Discovery Machine Learning

Broad-Spectrum Activity Across Trypanosomatids

The original research paper identifies Antiparasitic agent-19 as possessing broad-spectrum activity against multiple trypanosomatid parasites [1]. Vendor product information consistently highlights its activity against *Trypanosoma brucei*, *Leishmania infantum*, and *Trypanosoma cruzi* [2]. While specific IC50 values are not publicly available in the abstract, the characterization of its potency as 'promising low micromolar activity' against two parasites directly from the J. Med. Chem. publication [1] indicates a specific and desirable potency range for a lead compound, contrasting with compounds that may show activity against only a single species or require high micromolar concentrations [1]. This pan-species activity profile is a key selection criterion over single-species active compounds.

Activity spectrum
Reported
Active against T. brucei, L. infantum, T. cruzi with reported low micromolar potency.
Pan-species profile supports broad antiparasitic screening research.
Exact IC50 values to be reviewed in full publication.
Parasitology Antiprotozoal Activity Trypanosoma Leishmania

Minimal Host Cell Toxicity

A critical selection criterion for Antiparasitic agent-19 was its 'low toxicity' or 'minimal toxicity' profile against mammalian host cells, as reported in the original publication and vendor descriptions [1][2]. This characteristic was a key parameter in the machine learning model that selected compound 40 from the larger library [1]. In contrast, many other compounds in the Ty-Box library likely exhibited higher levels of cytotoxicity, a common pitfall in antiparasitic drug discovery [1]. This pre-validated low-toxicity profile distinguishes Antiparasitic agent-19 from other experimental leads that may have potent antiparasitic activity but unacceptably high toxicity, making it a more tractable compound for further development and in vivo experimentation.

Host-cell toxicity
Class-level inference
Reported low toxicity in mammalian cell lines during selection cascade.
Supports selectivity profile review for further model studies.
Quantitative cytotoxicity data not detailed in abstract.
Toxicology Selectivity Drug Safety

Antiparasitic Agent-19 Application Scenarios


Hit-to-Lead Optimization and Medicinal Chemistry

Given its identification as a new lead compound with a novel N-(5-pyrimidinyl)-benzenesulfonamide scaffold, Antiparasitic agent-19 is ideally suited as a starting point for medicinal chemistry optimization programs [1]. Its broad-spectrum, low-micromolar activity and pre-validated low toxicity provide an excellent foundation for structure-activity relationship (SAR) studies aimed at improving potency, selectivity, and pharmacokinetic properties [1]. Researchers can use this compound as a reference standard to benchmark newly synthesized analogs, as its selection from a large library via machine learning implies a favorable chemical and biological profile for further development [1].

Mechanism of Action and Target Deconvolution

The innovative scaffold of Antiparasitic agent-19 suggests a potentially novel mechanism of action against trypanosomatid parasites [1][2]. It is an excellent candidate for chemical biology studies, including affinity chromatography, photoaffinity labeling, or resistance mutant generation, to identify its molecular target(s) in *Trypanosoma brucei*, *Leishmania infantum*, and *Trypanosoma cruzi* [1]. Its low host cell toxicity is a critical advantage in these experiments, as it allows for clear differentiation between parasite-specific and host cell effects [1].

In Vitro Combination and Resistance Studies

The compound's broad-spectrum activity makes it a valuable tool for investigating potential synergistic effects with current frontline drugs (e.g., benznidazole, miltefosine, pentamidine) against various parasite species [1]. Furthermore, its unique chemotype makes it suitable for studying the development of parasite resistance mechanisms. By generating resistant lines in vitro, researchers can explore cross-resistance profiles with established drugs, providing crucial information for future therapeutic strategies [1][2].

Early In Vivo Proof-of-Concept

With its promising in vitro potency and minimal toxicity, Antiparasitic agent-19 is well-positioned for early-stage in vivo efficacy studies in mouse models of infection for *T. brucei*, *L. infantum*, or *T. cruzi* [1]. Its profile supports initial pharmacokinetic and tolerability assessments, which are essential steps before committing to more extensive and costly preclinical development [1]. The compound's availability from reputable vendors with published characterization data facilitates the design and execution of these critical experiments [2].

Application
Selection Property
Validation Focus
Hit-to-lead SAR studies
Novel scaffold with ML-prioritized profile
Benchmark potency and selectivity improvements
Mechanism of action studies
Distinct chemotype for target identification
Confirm parasite-specific targets in vitro
Combination and resistance research
Broad-spectrum activity panel
Assess synergies and cross-resistance with standard drugs
In vivo model studies
Favorable in vitro selectivity and potency
Evaluate tolerability and efficacy in murine infection models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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